Methyl 3-(oxazol-4-yl)butanoate
Description
Methyl 3-(oxazol-4-yl)butanoate is a heterocyclic ester featuring a five-membered oxazole ring substituted at the 4-position and linked to a methyl butanoate moiety. Oxazole, a π-deficient aromatic heterocycle containing one oxygen and one nitrogen atom, imparts distinct electronic and steric properties to the compound.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-(1,3-oxazol-4-yl)butanoate |
InChI |
InChI=1S/C8H11NO3/c1-6(3-8(10)11-2)7-4-12-5-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
DYNFGDPRYHYGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OC)C1=COC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxazol-4-yl)butanoate typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(oxazol-4-yl)butanoate undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using Pd(PPh3)4 as a catalyst.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Substitution: Pd(PPh3)4, bromoalkenes.
Major Products:
Oxidation: Oxazoles.
Substitution: Aryl- and alkenyl-substituted oxazoles.
Scientific Research Applications
Methyl 3-(oxazol-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a scaffold for the development of new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(oxazol-4-yl)butanoate involves its interaction with biological targets through non-covalent interactions. The oxazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways and molecular targets depend on the structure of the oxazole derivative and its functional groups .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
(a) (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate (Compound 9, )
- Structural Differences : Replaces the oxazole ring with a 4-methoxybenzyloxy group.
- Synthesis : Prepared via nucleophilic substitution or oxidation reactions, achieving yields of 80–94% using reagents like NaHCO₃ and purification via flash chromatography .
(b) Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ()
- Structural Differences : Features a benzoimidazole core with ethyl ester and benzyl-hydroxyethylamine substituents.
- Synthesis: Synthesized via Schiff base formation in methanol with acetic acid catalysis, emphasizing the role of imine chemistry .
- Key Properties : The benzoimidazole ring confers basicity and hydrogen-bonding capacity, contrasting with the oxazole’s electron-withdrawing nature. The ethyl ester may slow hydrolysis compared to methyl esters.
(c) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230, )
- Structural Differences: Substitutes oxazole with pyridazine (a six-membered diazine) linked via a phenethylamino group.
- Key Properties : Pyridazine’s dual nitrogen atoms increase basicity and π-stacking ability, which could enhance binding to biological targets compared to oxazole’s moderate dipole .
(d) Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5, –5)
- Structural Differences : Contains an imidazole ring with aryl and phenyl substituents.
- Synthesis : Formed via PPA-mediated cyclization at 130–140°C, highlighting thermal stability requirements absent in oxazole synthesis .
- Key Properties : Imidazole’s basic nitrogen enhances solubility in acidic media, whereas oxazole’s lower basicity favors organic solvents.
Physicochemical and Electronic Properties
- Polarity : Oxazole’s dipole (≈1.5 D) is lower than pyridazine (≈2.5 D) but higher than imidazole (≈1.2 D), influencing solubility and reactivity.
- Stability : Methyl esters hydrolyze faster than ethyl esters under basic conditions, which may affect drug delivery or material degradation .
- Aromaticity : Oxazole’s resonance stabilization differs from pyridazine’s aromatic sextet, altering susceptibility to electrophilic substitution .
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